molecular formula C21H29ClN4O7 B2378801 Pomalidomide-PEG3-Amine HCl salt CAS No. 2446474-09-3

Pomalidomide-PEG3-Amine HCl salt

Cat. No. B2378801
CAS RN: 2446474-09-3
M. Wt: 484.93
InChI Key: QWILZBRPTQSQLW-UHFFFAOYSA-N
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Description

Pomalidomide-PEG3-Amine HCl salt (CAS: 2446474-09-3) is a small molecule drug used in the treatment of certain types of cancer, particularly multiple myeloma . It is a functionalized cereblon ligand for PROTAC (proteolysis-targeting chimeras) research and development .


Synthesis Analysis

This compound enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand .


Molecular Structure Analysis

The molecular formula of this compound is C21H29ClN4O7 . The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidom

Scientific Research Applications

Pharmacokinetics and Detection

Pomalidomide, a second-generation immunomodulatory agent, has shown significant relevance in pharmacokinetic studies. A robust HPLC assay with fluorescence detection was developed for quantifying pomalidomide in human plasma, facilitating pharmacokinetic analyses in clinical trials for various malignancies (Shahbazi et al., 2014). This development is crucial for understanding pomalidomide's behavior in the body and optimizing its therapeutic use.

Treatment of Multiple Myeloma

Pomalidomide has been extensively researched for its application in treating multiple myeloma. It has demonstrated efficacy in patients who have heavily pretreated multiple myeloma, especially when combined with dexamethasone (Cerchione et al., 2018). These studies highlight pomalidomide's role in managing relapsed and refractory cases of this hematological malignancy.

Immunomodulatory Effects

Pomalidomide acts as an immunomodulatory drug, impacting various biological processes. One study demonstrated its ability to reorganize the cytoskeleton by modulating Rho GTPases in monocytes, potentially elucidating a mechanism for its therapeutic immunomodulatory effects (Xu et al., 2009).

Drug Interactions and Metabolism

Investigations into pomalidomide's drug-drug interaction potential revealed insights into its metabolism and interaction with cytochrome P450 and transporter proteins. This information is vital for predicting and managing potential interactions with other medications in patients undergoing treatment (Kasserra et al., 2015).

Mechanism of Action

Target of Action

The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

This compound is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .

Biochemical Analysis

Biochemical Properties

Pomalidomide-PEG3-Amine HCl salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the protein Cereblon (CRBN) . The compound’s interaction with CRBN is crucial for its function in the PROTAC technology .

Cellular Effects

The cellular effects of this compound are primarily related to its role in targeted protein degradation . It influences cell function by enabling the synthesis of molecules for targeted protein degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the protein Cereblon (CRBN) . This interaction enables the synthesis of molecules for targeted protein degradation . The compound exerts its effects at the molecular level through this interaction, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

Dosage Effects in Animal Models

Pomalidomide, a related compound, has been studied in animal models of multiple myeloma .

Metabolic Pathways

The metabolic pathways of this compound involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .

Transport and Distribution

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

Subcellular Localization

It is known that the compound is used in the synthesis of molecules for targeted protein degradation .

properties

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWILZBRPTQSQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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